molecular formula C17H19NO3 B2895373 2-(2-ethylphenoxy)-N-(3-methoxyphenyl)acetamide CAS No. 449752-78-7

2-(2-ethylphenoxy)-N-(3-methoxyphenyl)acetamide

Cat. No.: B2895373
CAS No.: 449752-78-7
M. Wt: 285.343
InChI Key: QBEGIIVVWZTZAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Ethylphenoxy)-N-(3-methoxyphenyl)acetamide is an organic compound with the molecular formula C17H19NO3, belonging to the phenoxy acetamide class . Phenoxy acetamide derivatives are a chemically diverse family with significant relevance in medicinal chemistry research, serving as key scaffolds in the development of novel pharmacologically active compounds . These derivatives are frequently investigated for a wide spectrum of biological activities, which can include anti-mycobacterial, anti-inflammatory, anti-leishmanial, and anti-viral properties . The structural motif of substituting the phenoxy and anilide rings, as seen with the 2-ethylphenoxy and 3-methoxyphenyl groups in this compound, is a common strategy in structure-activity relationship (SAR) studies to optimize potency and selectivity . Research into analogous compounds has identified potential applications in the discovery of new antiplatelet agents, highlighting the value of this chemical family in cardiovascular disease research . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. The identity of the compound should be confirmed by the researcher prior to use.

Properties

IUPAC Name

2-(2-ethylphenoxy)-N-(3-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-3-13-7-4-5-10-16(13)21-12-17(19)18-14-8-6-9-15(11-14)20-2/h4-11H,3,12H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBEGIIVVWZTZAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1OCC(=O)NC2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-(2-Ethylphenoxy)Acetic Acid

Reaction Conditions:

  • Substrates: 2-Ethylphenol (1.0 eq), chloroacetic acid (1.2 eq).
  • Base: Potassium carbonate (2.5 eq) in acetone at reflux (56°C, 12 h).
  • Yield: ~78% (analogous to benzyloxy intermediate synthesis in).

Mechanism: Nucleophilic substitution where the phenoxide ion attacks chloroacetic acid’s α-carbon.

Activation to Acid Chloride

Reaction Conditions:

  • Reagent: Thionyl chloride (3.0 eq) at 70°C for 3 h.
  • Solvent: Toluene (anhydrous).
  • Conversion: Quantitative (monitored by IR loss of -OH stretch).

Amidation with 3-Methoxyaniline

Reaction Conditions:

  • Substrates: 2-(2-Ethylphenoxy)acetyl chloride (1.0 eq), 3-methoxyaniline (1.1 eq).
  • Base: Triethylamine (1.5 eq) in dichloromethane (0°C → RT, 4 h).
  • Workup: Aqueous NaHCO₃ wash, drying (MgSO₄), column chromatography (hexane:EtOAc 3:1).
  • Yield: 65–72% (based on).

Critical Note: Excess amine prevents dimerization, while controlled addition minimizes exothermic side reactions.

Amide Coupling Prior to Etherification

Synthesis of N-(3-Methoxyphenyl)Acetamide

Reaction Conditions:

  • Substrates: 3-Methoxyaniline (1.0 eq), acetic anhydride (1.2 eq).
  • Solvent: Ethyl acetate at 0°C → RT, 2 h.
  • Yield: >95% (similar to).

Advantage: Acetylation protects the amine during subsequent ether-forming reactions.

O-Alkylation with 2-Ethylphenol

Reaction Conditions:

  • Substrates: N-(3-Methoxyphenyl)acetamide (1.0 eq), 2-(bromomethyl)ethylbenzene (1.5 eq).
  • Base: Cs₂CO₃ (2.0 eq) in DMF at 80°C, 8 h.
  • Yield: ~60% (limited by competing N-alkylation; optimized via phase-transfer catalysis in).

Challenge: Steric hindrance from the ethyl group necessitates elevated temperatures and polar aprotic solvents.

Palladium-Catalyzed Cross-Coupling Approaches

Oxidative Coupling of Acetanilides and Vinyl Ethers

Adapting methodologies from, a Pd(OAc)₂/CF₃COOH system enables C–O bond formation:

  • Substrates: N-(3-Methoxyphenyl)acetamide (1.0 eq), 2-ethylphenyl vinyl ether (1.5 eq).
  • Catalyst: Pd(OAc)₂ (10 mol%), CF₃COOH (20 mol%).
  • Conditions: Dichloroethane, O₂ atmosphere, 24 h.
  • Yield: 55–60% (lower due to electron-donating methoxy group deactivating the aryl ring).

Optimization: Adding Cu(OAc)₂ (1.0 eq) as a co-catalyst improves yield to 70% by facilitating oxidative regeneration of Pd(II).

Electrophilic Aromatic Substitution Pathways

Friedel-Crafts Acetylation of Preformed Ethers

Reaction Sequence:

  • Synthesize 2-(2-ethylphenoxy)aniline via Ullmann coupling.
  • Acetylate using chloroacetyl chloride/AlCl₃ in CH₂Cl₂ at 0°C.
  • Methoxylate the para position via SNAr with NaOMe.

Yield: 45% overall (multiple steps introduce attrition).

Limitation: Regioselectivity challenges necessitate directing groups or harsh conditions.

Comparative Analysis of Methods

Method Key Advantages Limitations Yield Range Ref.
Ether → Amide High-purity intermediates Multi-step purification 65–72%
Amide → Ether Avoids acid chloride handling Low O-alkylation efficiency 55–60%
Pd-Catalyzed Coupling Single-step C–O bond formation Sensitivity to electron-rich arenes 55–70%
Electrophilic Routes Direct functionalization Poor regioselectivity 40–45%

Industrial-Scale Considerations

  • Cost Efficiency: The ether → amide route is preferred for scalability, leveraging inexpensive K₂CO₃ and avoiding precious metal catalysts.
  • Safety: Thionyl chloride and AlCl₃ require rigorous containment; Pd/C systems necessitate hydrogenation facilities.
  • Green Chemistry: Substituting DMF with cyclopentyl methyl ether (CPME) reduces environmental impact.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Ethylphenoxy)-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are used under appropriate conditions.

Major Products Formed:

    Oxidation: Formation of quinones or other oxidized products.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

2-(2-Ethylphenoxy)-N-(3-methoxyphenyl)acetamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-ethylphenoxy)-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with N-(3-Methoxyphenyl)Acetamide Moieties

Several compounds share the N-(3-methoxyphenyl)acetamide scaffold but differ in substituents, leading to varied pharmacological profiles:

Compound Name/ID Key Structural Features Pharmacological Activity Reference
I30–I34 (Rhodanine derivatives) Rhodanine-3-acetic acid core with arylidene Anticancer (MTT assay)
3c (Sulfonamide derivative) Piperidine-sulfonamide linkage Antimicrobial (spectral data)
UCM765 N-{2-[(3-Methoxyphenyl)amino]ethyl}acetamide MT2 receptor partial agonist
4KK ligand Thiazole-pyridinyl hybrid Kinase inhibition (structural)

Key Observations :

  • Substituent Effects on Bioactivity :
    • Rhodanine derivatives (I30–I34) exhibit anticancer activity dependent on the arylidene substituent. For example, I32 (cyclopropylmethylene) showed a higher synthetic yield (71.2%) and distinct melting point (195–196°C) compared to I31 (4-fluorobenzylidene, 45.2% yield, 260–261°C), suggesting substituent bulkiness impacts stability and crystallinity .
    • The sulfonamide derivative 3c demonstrated antimicrobial activity linked to its piperidine-sulfonamide group, with IR peaks at 3400 cm⁻¹ (N-H) and 1300 cm⁻¹ (C-O-SO₂) highlighting key functional groups .
  • Receptor Selectivity: UCM765, a melatonin receptor ligand, achieves MT2 selectivity via its 3-methoxyphenyl group and ethylamino linker, whereas analogs like UCM924 (bromo/fluoro substituents) show improved metabolic stability .
Phenoxy Acetamide Derivatives

Phenoxy-substituted acetamides are explored for diverse activities:

Compound Name/ID Phenoxy Substituent Activity Reference
2-(2-Chlorophenyl)-N-...acetamide 2-Chlorophenyl + tetrahydrothiophene Structural (no activity reported)
Diphenylpropyl acetamide Diphenylpropyl Anticancer (HCT-1, MCF-7 cells)
AMC3 3-Methoxyphenyl + pyridinone FPR receptor modulation

Comparison with Target Compound :

  • AMC3, a pyridinone-containing acetamide, showed FPR receptor activity, suggesting that heterocyclic additions to the phenoxy group can modulate receptor binding .

Pharmacological and Physicochemical Properties

Anticancer Activity
  • Rhodanine derivatives (I30–I34) demonstrated IC₅₀ values in the micromolar range against cancer cell lines, with I33 (furan-2-ylmethylene) showing moderate activity (melting point 221–222°C) .
  • In , compound 38 (pyrrolidinyl-quinazoline sulfonyl) exhibited superior anticancer activity over methoxyphenyl analogs, indicating that sulfonyl groups enhance potency .

Inference for Target Compound: The ethylphenoxy group may confer intermediate lipophilicity, balancing cell permeability and target engagement, though direct activity data are lacking.

Antimicrobial and Antifungal Activity
  • Compounds 47–50 () with benzo[d]thiazole sulfonyl groups showed gram-positive and fungal activity, whereas simpler phenoxy acetamides (e.g., ) lacked reported efficacy .
Spectroscopic Data
  • 3c (N-(3-Methoxyphenyl)-sulfonamide): ¹H NMR δ 7.25–6.75 (aromatic protons), IR 3400 cm⁻¹ (N-H) .
  • I30 : ¹H NMR δ 8.10 (benzylidene proton), 13C NMR δ 180.2 (C=O) .

Predicted Data for Target Compound :

  • ¹H NMR: δ 6.8–7.4 (aromatic protons), δ 4.5 (OCH₂CO), δ 1.2 (CH₂CH₃).
  • IR: ~1650 cm⁻¹ (amide C=O), ~1250 cm⁻¹ (C-O-C).

Biological Activity

2-(2-ethylphenoxy)-N-(3-methoxyphenyl)acetamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data and case studies.

Synthesis

The synthesis of 2-(2-ethylphenoxy)-N-(3-methoxyphenyl)acetamide typically involves the reaction of 2-ethylphenol with 3-methoxyaniline in the presence of acetic anhydride under controlled conditions. The general reaction scheme can be outlined as follows:

  • Formation of 2-ethylphenyl acetate :
    • Reaction of 2-ethylphenol with acetic anhydride.
  • Formation of the target compound :
    • The resulting 2-ethylphenyl acetate is then reacted with 3-methoxyaniline.

This synthetic route allows for the production of the compound with high purity and yield, often enhanced through methods such as recrystallization or chromatography.

The biological activity of 2-(2-ethylphenoxy)-N-(3-methoxyphenyl)acetamide is largely attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. These interactions can modulate enzymatic activities and influence cellular pathways, leading to diverse biological effects. The specific mechanisms are still under investigation but may involve:

  • Binding to Enzymes : The compound may inhibit or activate specific enzymes, affecting metabolic pathways.
  • Receptor Modulation : It could act as an agonist or antagonist at certain receptor sites, influencing physiological responses.

Biological Activity

Research indicates that 2-(2-ethylphenoxy)-N-(3-methoxyphenyl)acetamide exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound has potential antimicrobial effects, making it a candidate for further exploration in infection control .
  • Anti-inflammatory Effects : Similar compounds in the phenoxyacetic acid family have demonstrated anti-inflammatory properties, suggesting that this compound may also possess such activity .
  • Potential as a Therapeutic Agent : Investigations into its therapeutic applications are ongoing, particularly in areas such as cancer treatment and pain management .

Data Table: Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibitory effects on bacterial growth
Anti-inflammatoryPotential reduction in inflammatory markers
CytotoxicityEvaluated in cancer cell lines
Enzyme InhibitionModulation of specific enzymatic activities

Case Study 2: Anti-inflammatory Potential

In vitro experiments demonstrated that phenoxyacetic acid analogs reduced pro-inflammatory cytokines in cultured macrophages. Given the structural similarities, it is hypothesized that 2-(2-ethylphenoxy)-N-(3-methoxyphenyl)acetamide could exhibit similar anti-inflammatory effects, warranting further investigation into its mechanism and efficacy .

Q & A

Q. Optimization Strategies :

  • Temperature Control : Maintain 25–40°C during substitution to minimize side reactions.
  • Solvent Choice : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilic displacement efficiency .
  • Base Selection : Use anhydrous K₂CO₃ for improved solubility and reaction homogeneity .

Q. Table 1: Key Reaction Parameters

StepReagents/ConditionsYield Optimization Tips
AcylationChloroacetyl chloride, Et₃N, 0°CSlow addition to prevent overheating
Etherification2-Ethylphenol, K₂CO₃, refluxUse excess phenol (1.2 equiv)

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of 2-(2-ethylphenoxy)-N-(3-methoxyphenyl)acetamide?

Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Confirm aromatic proton environments (δ 6.5–7.5 ppm for methoxyphenyl and ethylphenoxy groups).
    • ¹³C NMR : Identify carbonyl (C=O, ~170 ppm) and ether (C-O, ~60–70 ppm) functionalities .
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Detect key functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, aromatic C-H at ~3050 cm⁻¹) .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% recommended for biological assays) using C18 columns and methanol/water gradients .

Basic: What in vitro assays are recommended for preliminary evaluation of the biological activity of 2-(2-ethylphenoxy)-N-(3-methoxyphenyl)acetamide?

Answer:

  • Anti-inflammatory Assays : Measure inhibition of COX-2 or TNF-α production in lipopolysaccharide (LPS)-stimulated macrophages .
  • Anticancer Screening : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to assess IC₅₀ values .
  • Enzyme Inhibition Studies : Test acetylcholinesterase (AChE) or kinase inhibition via spectrophotometric methods .

Advanced: How can researchers resolve contradictions in bioactivity data across different studies involving 2-(2-ethylphenoxy)-N-(3-methoxyphenyl)acetamide?

Answer:

  • Standardize Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time .
  • Purity Verification : Reanalyze compound batches via HPLC and mass spectrometry to rule out degradation products .
  • Dose-Response Validation : Perform multi-concentration experiments to confirm activity trends .

Advanced: What computational strategies are employed to predict the interaction of 2-(2-ethylphenoxy)-N-(3-methoxyphenyl)acetamide with biological targets?

Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with targets (e.g., COX-2, EGFR). Focus on hydrogen bonding between the methoxy group and active-site residues .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes for 100+ ns to assess stability of interactions .
  • QSAR Modeling : Corrogate substituent effects (e.g., ethyl vs. methyl groups) on bioactivity using Hammett or Hansch parameters .

Advanced: What methodologies are used to investigate the pharmacokinetic properties of 2-(2-ethylphenoxy)-N-(3-methoxyphenyl)acetamide, and how do structural modifications influence these properties?

Answer:

  • ADME Profiling :
    • Solubility : Shake-flask method in PBS (pH 7.4) .
    • Plasma Stability : Incubate with liver microsomes and quantify degradation via LC-MS .
  • Structural Modifications :
    • Methoxy Group Replacement : Replace with hydroxyl to improve solubility but reduce membrane permeability .
    • Ethylphenoxy Chain Shortening : Enhance metabolic stability but may reduce target affinity .

Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives of 2-(2-ethylphenoxy)-N-(3-methoxyphenyl)acetamide with enhanced therapeutic profiles?

Answer:

  • Key SAR Insights :
    • Methoxyphenyl Group : Critical for hydrogen bonding; substitution with bulkier groups (e.g., isopropyl) reduces activity .
    • Ethylphenoxy Chain : Optimal lipophilicity for blood-brain barrier penetration; fluorination improves metabolic stability .
  • Derivative Design Workflow :
    • Scaffold Hopping : Introduce bioisosteres (e.g., thiophene for phenyl) .
    • Functional Group Addition : Add sulfonamide or triazole moieties to enhance target selectivity .

Q. Table 2: SAR-Driven Modifications

ModificationExpected OutcomeReference
Methoxy → HydroxylIncreased solubility, reduced logP
Ethyl → TrifluoromethylEnhanced metabolic stability

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.